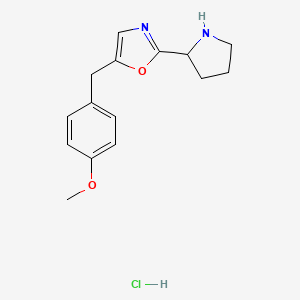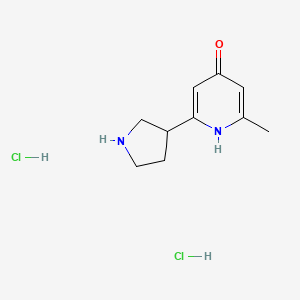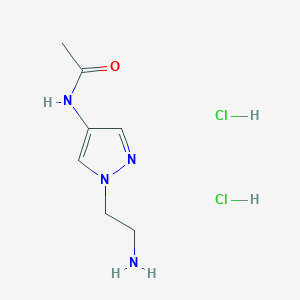![molecular formula C16H21ClN2O2 B8067783 3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067783.png)
3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves cyclization reactions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperidine derivatives . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts . These reactions typically occur under basic conditions and can yield high selectivity and broad substrate scope .
Industrial Production Methods
Industrial production of piperidine derivatives may involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
化学反应分析
Types of Reactions
Piperidine derivatives can undergo various types of reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, diamines, and various catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts . Reaction conditions often involve basic environments and specific temperature and pressure settings to achieve high yields and selectivity .
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
科学研究应用
Piperidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Studied for their biological activity and potential therapeutic effects.
Medicine: Incorporated into various pharmaceuticals for their pharmacological properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure and functional groups present in the piperidine derivative .
相似化合物的比较
Similar Compounds
Similar compounds to piperidine, 3-[5-[(2-methoxyphenyl)methyl]-2-oxazolyl]-, monohydrochloride include other piperidine derivatives such as:
Substituted Piperidines: Compounds with various functional groups attached to the piperidine ring.
Spiropiperidines: Piperidine rings fused with other ring systems.
Condensed Piperidines: Piperidine rings condensed with other aromatic or heterocyclic rings.
Piperidinones: Oxidized forms of piperidines.
Uniqueness
The uniqueness of piperidine, 3-[5-[(2-methoxyphenyl)methyl]-2-oxazolyl]-, monohydrochloride lies in its specific structure, which includes a piperidine ring substituted with a 2-oxazolyl group and a 2-methoxyphenylmethyl group. This unique combination of functional groups contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-19-15-7-3-2-5-12(15)9-14-11-18-16(20-14)13-6-4-8-17-10-13;/h2-3,5,7,11,13,17H,4,6,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJBMXSMHWCQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=C(O2)C3CCCNC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
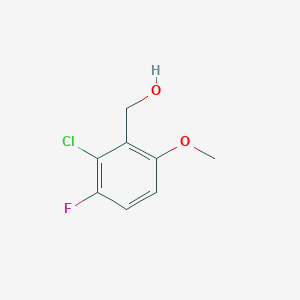
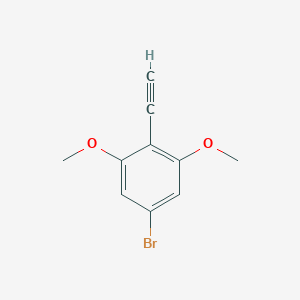
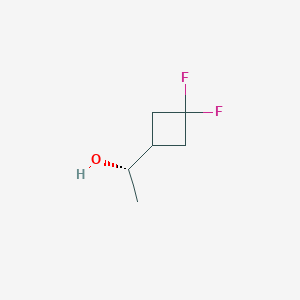
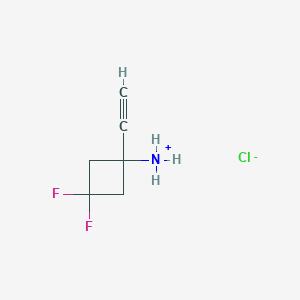
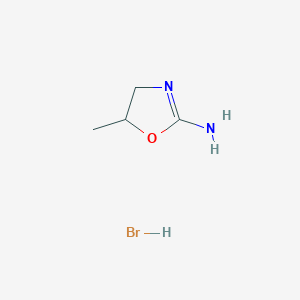

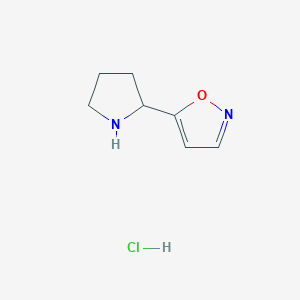
![3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067770.png)
![2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067791.png)
![2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067799.png)
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067805.png)
